Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate
CAS No.:
Cat. No.: VC13792232
Molecular Formula: C11H21IO4
Molecular Weight: 344.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H21IO4 |
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Molecular Weight | 344.19 g/mol |
IUPAC Name | tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate |
Standard InChI | InChI=1S/C11H21IO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 |
Standard InChI Key | JRCSJYWWTTWDOR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCI |
Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCI |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three key components:
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A tert-butyl ester group (-OC(O)C(CH₃)₃) at the terminal position, which acts as a protecting group for carboxylic acids.
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A PEG-like diethylene glycol chain (-OCH₂CH₂OCH₂CH₂-) that enhances solubility and flexibility.
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An iodinated ethoxy group (-OCH₂CH₂I) at the distal end, providing a reactive site for nucleophilic substitution .
The IUPAC name, tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate, systematically describes this arrangement .
Structural Identifiers
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SMILES: CC(C)(C)OC(=O)CCOCCOCCI
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InChI Key: JRCSJYWWTTWDOR-UHFFFAOYSA-N
These identifiers facilitate precise database searches and computational modeling.
Table 1: Key Structural and Identifier Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₂₁IO₄ | |
Molecular Weight | 344.19 g/mol | |
CAS Number | 1938057-43-2 | |
XLogP3 | 1.8 | |
Rotatable Bond Count | 10 |
Physicochemical Properties
Computed Properties
PubChem-derived data highlight critical physicochemical parameters:
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Hydrogen Bond Donor/Acceptor Count: 0 donors, 4 acceptors, reflecting the absence of acidic protons and the presence of ether and ester oxygen atoms .
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Topological Polar Surface Area (TPSA): 44.8 Ų, indicative of moderate polarity influenced by the ether and ester groups .
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XLogP3: 1.8, suggesting moderate lipophilicity, suitable for balancing solubility and membrane permeability in drug design .
Spectral Characteristics
While experimental spectral data (e.g., NMR, IR) are not provided in the cited sources, the compound’s structure predicts:
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¹H NMR: Signals for tert-butyl (δ ~1.2 ppm), methylene groups in the PEG chain (δ ~3.5–3.7 ppm), and the iodinated ethoxy group (δ ~3.1–3.3 ppm).
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IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and ether C-O (~1100 cm⁻¹) .
Reactivity and Synthetic Utility
Nucleophilic Substitution
The iodinated ethoxy group (-OCH₂CH₂I) is highly susceptible to nucleophilic displacement. Common reactions include:
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Alkoxyde Substitution: Reaction with alkoxides (RO⁻) yields ether derivatives, useful for extending PEG chains.
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Aminolysis: Treatment with amines (RNH₂) produces aminoethoxy analogs, pivotal in peptide coupling .
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic (e.g., HCl/EtOAc) or basic (e.g., NaOH/THF) conditions to generate 3-(2-(2-iodoethoxy)ethoxy)propanoic acid. This deprotection step is critical for introducing carboxylic acid functionalities in prodrugs or polymers .
Oxidative and Reductive Pathways
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Oxidation: The PEG chain may oxidize to form carbonyl derivatives under strong oxidizing agents (e.g., KMnO₄), though steric hindrance from the tert-butyl group limits this reactivity.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further functionalization .
Table 2: Representative Reactions and Conditions
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Nucleophilic Substitution | NaOCH₃, DMF, 60°C | tert-Butyl 3-(2-(2-methoxyethoxy)ethoxy)propanoate |
Ester Hydrolysis | 1M HCl, EtOAc, reflux | 3-(2-(2-Iodoethoxy)ethoxy)propanoic acid |
Reduction | LiAlH₄, THF, 0°C → RT | 3-(2-(2-Iodoethoxy)ethoxy)propan-1-ol |
While specific toxicity data are unavailable in the cited sources, general precautions for iodinated compounds apply:
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